

Technical Whitepaper: Volinanserin Hydrochloride (M100907)

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Compound of Interest

Compound Name: Volinanserin Hydrochloride Salt

Cat. No.: B13721740

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CAS Number: 139290-65-6 (Generic/Salt-dependent) Synonyms: MDL-100,907; Eplivanserin analog; (R)-(+)- α -(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol HCl

Executive Summary

Volinanserin (M100907) is the "gold standard" selective antagonist for the serotonin 5-HT_{2A} receptor.^{[1][2][3]} Unlike non-selective antipsychotics (e.g., clozapine, haloperidol) that bind promiscuously to dopaminergic and adrenergic receptors, volinanserin exhibits >100-fold selectivity for 5-HT_{2A} over 5-HT_{2C} and dopamine D₂ receptors. This specificity makes it an indispensable tool for isolating 5-HT_{2A}-mediated signaling in sleep architecture (slow-wave sleep enhancement) and the pathophysiology of schizophrenia.

Part 1: Chemical Identity & Physicochemical Profile

Critical Note on CAS & Salt Forms: Database entries for Volinanserin often conflate the free base and the hydrochloride salt under CAS 139290-65-6. Researchers must verify the Molecular Weight (MW) on the Certificate of Analysis (CoA) to ensure accurate molarity calculations.

Physicochemical Data Table

| Parameter | Volinanserin (Free Base) | Volinanserin HCl (Salt) |
|--------------------|--------------------------------------------------|------------------------------------------------------------------|
| CAS Registry | 139290-65-6 (often cited) | 139290-65-6 (often cited) |
| Formula | C ₂₂ H ₂₈ FNO ₃ | C ₂₂ H ₂₈ FNO ₃ [3][4][5] · HCl |
| Molecular Weight | 373.46 g/mol | 409.93 g/mol |
| Appearance | White crystalline solid | White to off-white powder |
| Solubility (DMSO) | ~15 mg/mL | ~20 mg/mL |
| Solubility (Water) | Insoluble | Sparingly soluble (requires pH adjustment) |
| Chirality | R-(+) enantiomer | R-(+) enantiomer |

Stability & Handling[3][6]

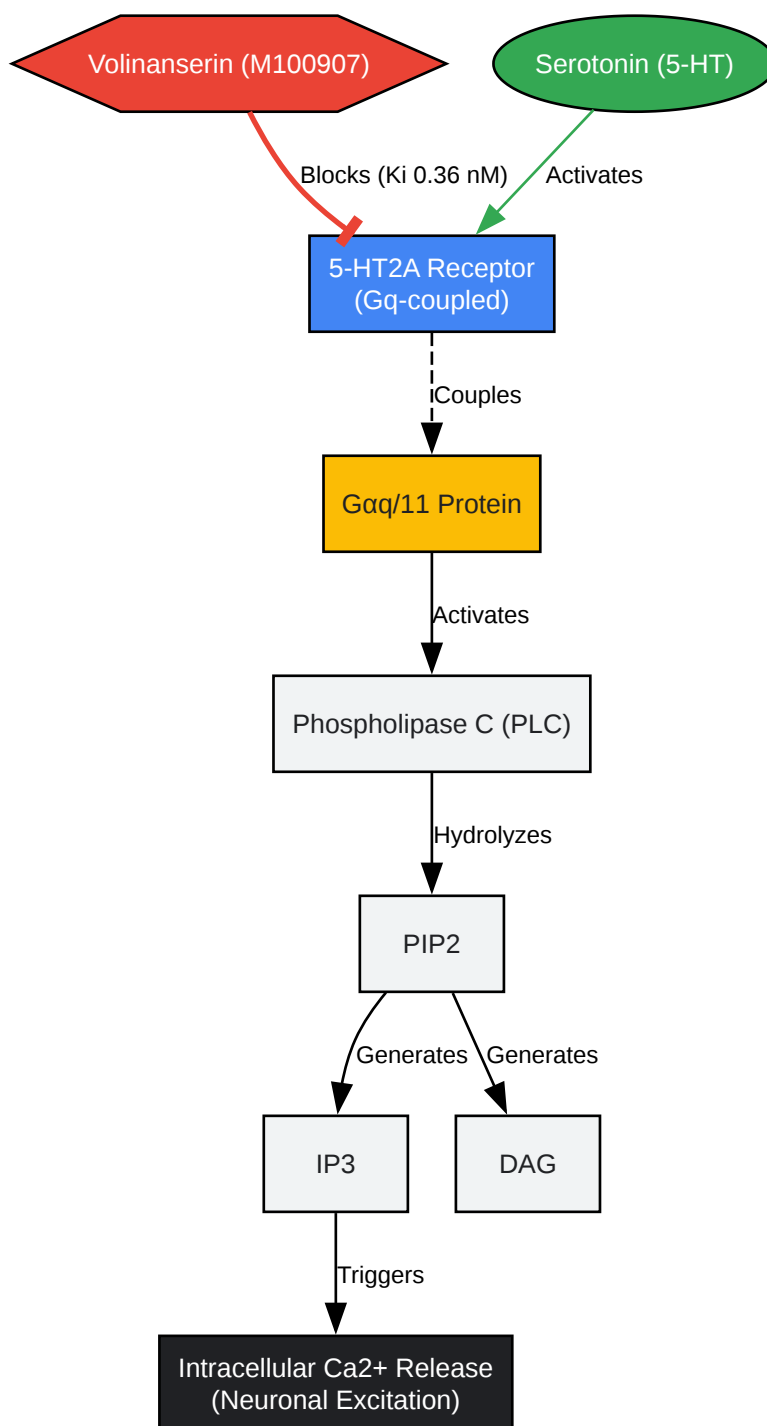
- Storage: -20°C in a desiccated environment. The HCl salt is hygroscopic.
- Solution Stability: Stock solutions in DMSO are stable for up to 6 months at -80°C. Aqueous working solutions must be prepared fresh daily due to potential hydrolysis or precipitation.

Part 2: Pharmacodynamics & Mechanism of Action

Volinanserin acts as a potent, selective inverse agonist/antagonist at the 5-HT_{2A} receptor (K_i = 0.36 nM). Its primary utility lies in its ability to decouple the Gq/11 signaling cascade without interfering with D₂ dopamine receptors, thereby avoiding extrapyramidal side effects (EPS) common with typical antipsychotics.

Signaling Pathway Blockade

The following diagram illustrates how Volinanserin interrupts the 5-HT_{2A}-mediated calcium release pathway.



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Figure 1: Mechanism of Action.[1][2][3][5][6][7][8][9][10][11] Volinanserin competitively binds to the 5-HT2A receptor, preventing Gq-protein coupling and subsequent IP3-mediated calcium release.

Part 3: Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution of Volinanserin HCl.

- Weighing: Accurately weigh 4.1 mg of Volinanserin HCl.
- Solvent Addition: Add 1.0 mL of analytical grade DMSO (Dimethyl sulfoxide).
 - Note: Do not use water or PBS for the initial stock; the salt may precipitate at high concentrations in neutral pH.
- Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.
- Storage: Aliquot into light-protective amber vials (50 µL each) and store at -80°C.

In Vivo Formulation (Intraperitoneal Injection)

Objective: Prepare a vehicle for rodent administration (Solution concentration: 1–2 mg/mL).

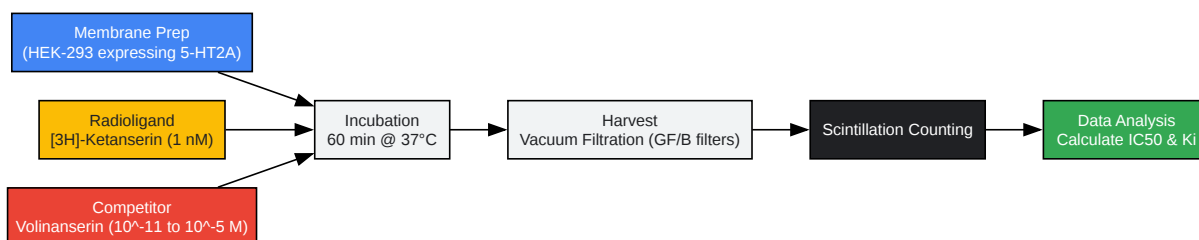
Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[\[8\]](#)[\[11\]](#)

Protocol:

- Step A: Dissolve the required amount of Volinanserin HCl in 10% of the total volume using pure DMSO. Ensure complete dissolution (clear solution).
- Step B: Slowly add 40% of the total volume using PEG300. Vortex gently.
- Step C: Add 5% of the total volume using Tween-80.[\[8\]](#)
- Step D: Slowly add 45% of the total volume using warm (37°C) sterile saline.
 - Critical: Adding saline too quickly can cause "crashing out" (precipitation). If cloudiness occurs, sonicate immediately.

In Vitro Receptor Binding Assay (Workflow)

This protocol validates the affinity of Volinanserin for 5-HT_{2A} receptors using radioligand displacement.



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Figure 2: Radioligand Binding Assay Workflow. This standard workflow determines the K_i value using [³H]-Ketanserin displacement.

Part 4: Synthesis & Manufacturing Route

The synthesis of Volinanserin typically follows the Weinreb amide route to ensure chiral purity of the R-(+) enantiomer.

- Starting Material: Isonipectic acid.[1]
- Protection: Boc-protection of the piperidine nitrogen.
- Amidation: Formation of the Weinreb amide.[1]
- Acylation: Reaction with 2,3-dimethoxyphenyllithium.
- Reduction & Resolution: Reduction to the alcohol and chiral resolution to isolate the (R)-isomer.
- Alkylation: Attachment of the 4-fluorophenethyl chain.

Part 5: Clinical & Preclinical Context

Sleep Architecture

Volinanserin has been extensively studied for its ability to increase Slow Wave Sleep (SWS) (Stages 3 and 4) without the "hangover" effects associated with benzodiazepines.

- Mechanism: Blockade of 5-HT_{2A} receptors reduces the inhibitory tone on SWS generation.
- Clinical Status: Reached Phase III trials for insomnia (sleep maintenance) but was discontinued.^[5]

Schizophrenia

Originally developed as an antipsychotic (MDL-100,907), it demonstrated that selective 5-HT_{2A} blockade could attenuate dopaminergic hyperactivity in the mesolimbic pathway without blocking D₂ receptors directly.

- Outcome: While safe, it lacked sufficient efficacy as a monotherapy for acute exacerbations of schizophrenia compared to atypical antipsychotics (which combine 5-HT_{2A} and D₂ blockade).

References

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- To cite this document: BenchChem. [Technical Whitepaper: Volinanserin Hydrochloride (M100907)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13721740/docs#technical-whitepaper-volinanserin-hydrochloride-m100907\]](https://www.benchchem.com/product/b13721740/docs#technical-whitepaper-volinanserin-hydrochloride-m100907)

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